MAO-B Inhibition: 6-Chloro Substitution Yields Distinct Potency Profile
6-Chloroquinoline-8-sulfonamide inhibits human MAO-B with an IC50 of 17,000 nM, establishing a quantifiable baseline for the 6-chloro substitution effect [1]. In contrast, optimized quinoline-8-sulfonamide derivatives in the same chemical series achieve substantially higher potency, with IC50 values as low as 470 nM for MAO-B [2]. This ~36-fold difference directly quantifies the impact of structural optimization beyond the simple 6-chloro core, providing a clear comparator for SAR studies.
| Evidence Dimension | Inhibitory potency against human MAO-B |
|---|---|
| Target Compound Data | IC50 = 17,000 nM |
| Comparator Or Baseline | Optimized quinoline-8-sulfonamide derivative (compound a11): IC50 = 470 nM |
| Quantified Difference | ~36-fold lower potency for 6-chloro parent |
| Conditions | In vitro enzyme inhibition assay using human membrane-bound MAO-B expressed in insect cell membranes, measuring conversion of kynuramine to 4-hydroxyquinoline |
Why This Matters
This quantifies the specific contribution of the 6-chloro-8-sulfonamide core as a starting point for medicinal chemistry optimization, enabling rational procurement for SAR campaigns.
- [1] BindingDB. BDBM50450820 (CHEMBL4210376). Affinity Data for 6-Chloroquinoline-8-sulfonamide. View Source
- [2] Jalil, S., et al. (2024). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline. RSC Advances, 14, 8905-8920. View Source
